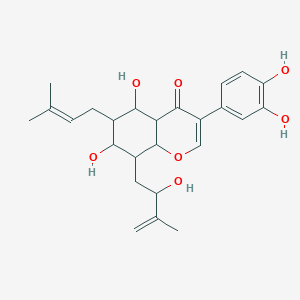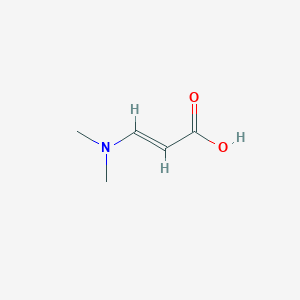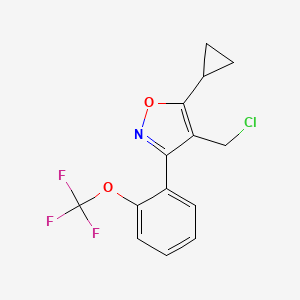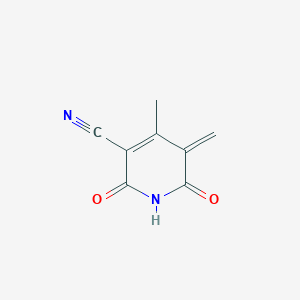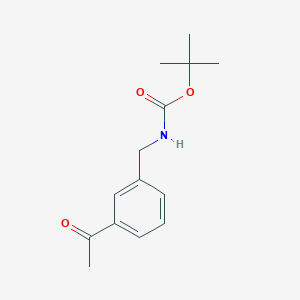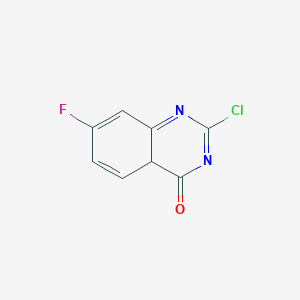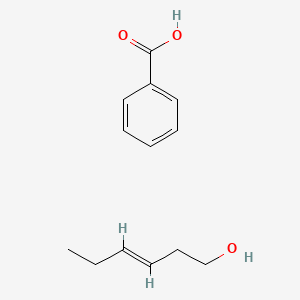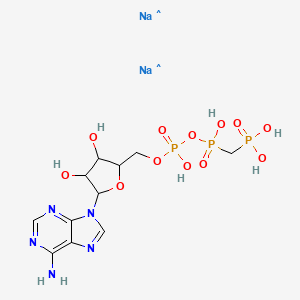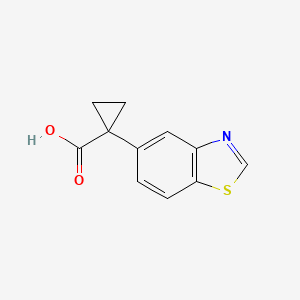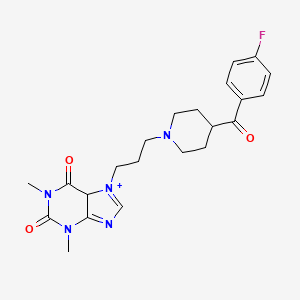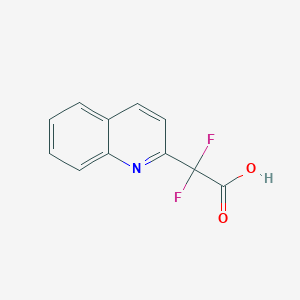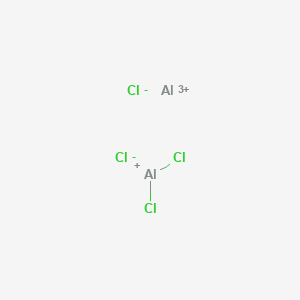
Aluminum chloride (AlCl2) (6CI,7CI,8CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum chloride (AlCl2) (6CI,7CI,8CI,9CI) is an inorganic compound with the chemical formula AlCl2. It is a derivative of aluminum chloride, which is commonly used in various chemical applications. This compound is known for its reactivity and is often utilized in both laboratory and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum chloride (AlCl2) can be synthesized through the reaction of aluminum with chlorine gas. This reaction is highly exothermic and typically occurs at elevated temperatures. The general reaction is: [ 2Al + 3Cl_2 \rightarrow 2AlCl_3 ]
Industrial Production Methods: In industrial settings, aluminum chloride is produced by the exothermic reaction of aluminum metal with chlorine or hydrogen chloride at temperatures between 650 and 750°C . Another method involves the single displacement reaction between copper (II) chloride and aluminum .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum chloride (AlCl2) undergoes various types of chemical reactions, including:
Oxidation: Aluminum chloride can be oxidized to form aluminum oxide.
Reduction: It can be reduced to aluminum metal.
Substitution: It participates in substitution reactions, particularly in organic chemistry.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine.
Reduction: Typically involves a reducing agent like hydrogen or a metal.
Substitution: Often uses organic compounds and catalysts like Lewis acids.
Major Products:
Oxidation: Aluminum oxide (Al2O3)
Reduction: Aluminum metal (Al)
Substitution: Various organic aluminum compounds
Applications De Recherche Scientifique
Aluminum chloride (AlCl2) is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the Friedel-Crafts reaction, which is used to synthesize aromatic compounds.
Biology: It is used in the preparation of certain biological samples.
Medicine: It is utilized in antiperspirants and as a hemostatic agent.
Industry: It is employed in the production of aluminum metal and other aluminum compounds.
Mécanisme D'action
The mechanism by which aluminum chloride exerts its effects involves its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. In antiperspirants, aluminum chloride works by causing an obstruction of the distal sweat gland ducts, where the metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output .
Comparaison Avec Des Composés Similaires
- Aluminum fluoride (AlF3)
- Aluminum bromide (AlBr3)
- Aluminum iodide (AlI3)
Comparison:
- Aluminum fluoride (AlF3): Less reactive compared to aluminum chloride and used primarily in the production of aluminum.
- Aluminum bromide (AlBr3): More reactive than aluminum chloride and used in organic synthesis.
- Aluminum iodide (AlI3): Highly reactive and used in specialized chemical reactions.
Aluminum chloride (AlCl2) stands out due to its balanced reactivity and wide range of applications in both organic and inorganic chemistry .
Propriétés
Formule moléculaire |
Al2Cl4+2 |
|---|---|
Poids moléculaire |
195.8 g/mol |
Nom IUPAC |
aluminum;dichloroalumanylium;dichloride |
InChI |
InChI=1S/2Al.4ClH/h;;4*1H/q2*+3;;;;/p-4 |
Clé InChI |
KHDXPELJNPRACO-UHFFFAOYSA-J |
SMILES canonique |
[Al+3].[Al+](Cl)Cl.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


